N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3S/c18-14-6-8-15(9-7-14)20-17(22)21-11-2-1-5-16(21)13-4-3-10-19-12-13/h3-4,6-10,12,16H,1-2,5,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTVPVVMMCWYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.
Attachment of the Iodophenyl Group: The iodophenyl group is attached through a halogenation reaction, where an iodine source reacts with a phenyl derivative.
Formation of the Carbothioamide Moiety: The carbothioamide group is introduced by reacting the intermediate compound with a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring , an iodophenyl group , a pyridinyl group , and a carbothioamide moiety . The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Introduction of the Pyridinyl Group : Accomplished via nucleophilic substitution reactions.
- Attachment of the Iodophenyl Group : Involves halogenation reactions to introduce iodine.
- Formation of the Carbothioamide Moiety : This is done by reacting intermediates with thiocarbonyl reagents under controlled conditions .
Scientific Research Applications
N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide has diverse applications in several scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various pathogens. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their activity .
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis. Its interaction with specific molecular targets could lead to the development of new cancer therapies .
Biological Research
- Enzyme Inhibition Studies : The compound is being studied for its ability to inhibit enzymes such as 15-prostaglandin dehydrogenase, which plays a role in inflammatory processes. This inhibition could have implications for treating inflammatory diseases .
- Receptor Modulation : Investigations into how this compound interacts with various receptors are ongoing, which may reveal new therapeutic targets for drug development .
Chemical Synthesis
- As a building block in organic synthesis, this compound can serve as a precursor for more complex molecules, facilitating the development of new chemical entities with desirable properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The table below summarizes critical structural differences and similarities between the target compound and its analogs:
Functional and Pharmacological Insights
- CYP51 Inhibitors (UDO and UDD) : These piperazine/piperidine-containing analogs demonstrate potent inhibition of the CYP51 enzyme, critical for treating Chagas disease. Their trifluoromethyl and chlorophenyl groups enhance metabolic stability and target affinity. In contrast, the target compound’s 4-iodophenyl group may confer distinct electronic effects but lacks evidence of CYP51 inhibition .
- Piperidine-1-carbothioamide Derivatives (Compound 8): This analog shares the carbothioamide core but replaces the 4-iodophenyl with a dimethylsulfamoylphenyl group.
- Iodinated Pyridine Derivatives (Catalog Compounds): Compounds like N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide highlight the prevalence of iodine in enhancing molecular weight (e.g., ~437 g/mol for the target compound) and lipophilicity.
Biological Activity
N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, featuring an iodophenyl group, a pyridinyl group, and a carbothioamide moiety, positions it as a compound of interest in biological research, particularly for its potential antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
The compound's synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization of appropriate precursors under basic conditions.
- Introduction of the Pyridinyl Group : A nucleophilic substitution reaction is utilized to incorporate the pyridine derivative into the piperidine ring.
- Attachment of the Iodophenyl Group : Halogenation reactions facilitate the introduction of the iodophenyl group.
- Formation of the Carbothioamide Moiety : This is accomplished by reacting intermediates with thiocarbonyl reagents under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to various enzymes and receptors, modulating their activity and influencing cellular processes. This mechanism is crucial in exploring its therapeutic potential across different biological systems.
Anticancer Properties
The compound's structural features may also confer anticancer properties. In related research, piperidine derivatives have demonstrated efficacy in inhibiting protein kinase B (PKB/Akt), which plays a critical role in cancer cell survival and proliferation . Compounds that inhibit PKB have been shown to reduce tumor growth in vivo, suggesting that this compound could be explored for similar applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other halogenated piperidine derivatives:
| Compound Name | Iodine Substituent | MIC (μg/mL) Against M. tuberculosis | Notes |
|---|---|---|---|
| N-(4-bromophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | Bromine | TBD | Similar structure |
| N-(4-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | Chlorine | TBD | Similar structure |
| N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide | Fluorine | TBD | Similar structure |
This table highlights how variations in halogen substitution can influence antimicrobial efficacy, providing a framework for future investigations into this compound.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various piperidine derivatives for their biological activities. For example, a study published in 2023 highlighted the synthesis of piperidinothiosemicarbazones with notable activity against drug-resistant strains of M. tuberculosis . These findings underscore the potential for developing new therapeutic agents based on piperidine scaffolds.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-iodophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide, and how can reaction conditions be optimized?
Answer:
The synthesis of piperidine-carbothioamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:
- Microwave-assisted synthesis ( ) can expedite reactions like the formation of substituted acetamides or nitropyridines. This method reduces reaction times and improves yields compared to conventional heating.
- Optimization strategies :
- Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to identify intermediate stages.
- Adjust temperature and catalyst loading (e.g., Pd-based catalysts for coupling reactions) to minimize side products.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can isolate the target compound .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
Critical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% as per ) using C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on signals for the iodophenyl (δ 7.2–7.8 ppm) and piperidine-thioamide moieties (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) against the theoretical molecular weight .
Advanced: How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?
Answer:
Structure-based drug design (SBDD) methodologies, as demonstrated in , provide a framework:
- Target Selection : Identify receptors (e.g., GPCRs or enzymes) with known structural data (e.g., CGRP receptor at 1.6 Å resolution).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Key Parameters :
- Analyze binding affinity (ΔG) and hydrogen-bonding networks.
- Validate docking poses with molecular dynamics (MD) simulations.
- Experimental Validation : Cross-reference docking results with in vitro assays (e.g., IC measurements) .
Advanced: What strategies resolve contradictions in crystallographic data for piperidine-carbothioamide derivatives?
Answer:
Crystallographic discrepancies, such as unit cell parameters or hydrogen-bonding patterns, require:
- Data Reproducibility : Repeat crystallization trials under varying conditions (e.g., solvent polarity, temperature).
- Refinement Techniques : Use SHELXL () to refine structures, adjusting thermal parameters and occupancy rates.
- Cross-Validation : Compare with spectroscopic data (e.g., IR for carbonyl stretches) to confirm functional group orientations .
Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?
Answer:
Prioritize assays based on structural analogs ():
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- Cellular Viability : Employ MTT or ATP-lite assays in cancer or neuronal cell lines.
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands) for GPCR targets.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions .
Advanced: How does the iodophenyl group influence pharmacokinetic properties, and what are key methodological considerations for SAR studies?
Answer:
The 4-iodophenyl moiety impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
